![molecular formula C10H10N2O2S B13128617 3-(2-Oxo-2-thiophen-2-YL-ethylidene)-piperazin-2-one](/img/structure/B13128617.png)
3-(2-Oxo-2-thiophen-2-YL-ethylidene)-piperazin-2-one
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Overview
Description
3-(2-Oxo-2-thiophen-2-YL-ethylidene)-piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-thiophen-2-YL-ethylidene)-piperazin-2-one typically involves the condensation of a thiophene derivative with a piperazine derivative under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with piperazine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-thiophen-2-YL-ethylidene)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
3-(2-Oxo-2-thiophen-2-YL-ethylidene)-piperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-thiophen-2-YL-ethylidene)-piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Oxo-2-thiophen-2-YL-ethylidene)-3,4-dihydroquinoxalin-2-one
- (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one
- Ethylidene and spiro derivatives of pyrroloquinolin-2-ones
Uniqueness
3-(2-Oxo-2-thiophen-2-YL-ethylidene)-piperazin-2-one is unique due to its specific structural features, such as the combination of a piperazine ring with a thiophene moiety.
Biological Activity
3-(2-Oxo-2-thiophen-2-YL-ethylidene)-piperazin-2-one, a heterocyclic compound, features a piperazine core and a thiophene moiety. Its unique structure suggests potential pharmacological applications, particularly in medicinal chemistry. This article explores the compound's biological activities, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
- Molecular Formula : C10H10N2O2S
- Molar Mass : 222.26 g/mol
- Density : 1.379 g/cm³
- Boiling Point : 468.3 °C
- pKa : 12.43
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating potential as an antimicrobial agent.
- Antitumor Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly through inhibition of cell cycle progression.
- Enzyme Inhibition : The compound is believed to interact with specific enzymes, modulating their activities and influencing metabolic pathways.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Bind to active sites of target enzymes, inhibiting their function.
- Modulate receptor activities, leading to altered cellular responses.
Synthesis Methods
The synthesis typically involves the condensation of thiophene-2-carbaldehyde with piperazin-2-one in the presence of a base (e.g., sodium hydroxide or potassium carbonate). Key parameters include:
- Temperature : Optimal conditions vary but are crucial for yield.
- Reaction Time : Extended reaction times may enhance product purity.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
3-(2-Oxo-2-(4-methylphenyl)-ethylidene)-piperazin-2-one | Substituted with a 4-methylphenyl group | Exhibits distinct pharmacological properties due to methyl substitution |
3-(2-Oxo-2-(4-chlorophenyl)-ethylidene)-piperazin-2-one | Contains a 4-chlorophenyl group | Potentially different biological activity compared to thiophene derivatives |
3-(2-Oxo-2-(4-fluorophenyl)-ethylidene)-piperazin-2-one | Features a 4-fluorophenyl group | Fluorine substitution may enhance lipophilicity and bioavailability |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : Research indicates that the compound exhibits significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . Its minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7 and MDA-MB-231) cells . The compound's ability to induce apoptosis was confirmed through flow cytometry analyses.
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound can effectively inhibit certain metabolic enzymes, suggesting its potential role in drug metabolism and therapeutic efficacy .
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(3E)-3-(2-oxo-2-thiophen-2-ylethylidene)piperazin-2-one |
InChI |
InChI=1S/C10H10N2O2S/c13-8(9-2-1-5-15-9)6-7-10(14)12-4-3-11-7/h1-2,5-6,11H,3-4H2,(H,12,14)/b7-6+ |
InChI Key |
ARKHOGKKTJFRSB-VOTSOKGWSA-N |
Isomeric SMILES |
C1CNC(=O)/C(=C\C(=O)C2=CC=CS2)/N1 |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=CS2)N1 |
Origin of Product |
United States |
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